(3R)-3-amino-2-oxo-4-(trifluoromethyl)-1H-indole-3-carboxylic acid
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Overview
Description
(3R)-3-amino-2-oxo-4-(trifluoromethyl)-1H-indole-3-carboxylic acid is a complex organic compound featuring an indole core substituted with an amino group, a trifluoromethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-2-oxo-4-(trifluoromethyl)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts under radical or nucleophilic conditions.
Amination and Carboxylation: The amino group and carboxylic acid group are introduced through selective functional group transformations, often involving protection and deprotection steps to ensure the correct regiochemistry and stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic processes can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (3R)-3-amino-2-
Properties
Molecular Formula |
C10H7F3N2O3 |
---|---|
Molecular Weight |
260.17 g/mol |
IUPAC Name |
(3R)-3-amino-2-oxo-4-(trifluoromethyl)-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H7F3N2O3/c11-10(12,13)4-2-1-3-5-6(4)9(14,8(17)18)7(16)15-5/h1-3H,14H2,(H,15,16)(H,17,18)/t9-/m1/s1 |
InChI Key |
AYPLAJANDJQPOM-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)NC(=O)[C@]2(C(=O)O)N)C(F)(F)F |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)C2(C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
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